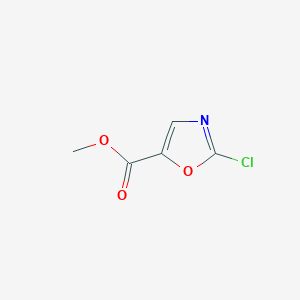

Methyl 2-chlorooxazole-5-carboxylate

描述

Historical Context and Significance of Oxazole (B20620) Heterocycles

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in the ring. The study of oxazole chemistry dates back to the 19th century, with significant advancements occurring during the World War II era as part of the research efforts surrounding penicillin, which was initially thought to contain an oxazole core. This historical focus accelerated the development of synthetic methods for creating and modifying the oxazole ring.

The significance of oxazole heterocycles lies in their versatile chemical properties and their presence in a wide array of biologically active natural products and synthetic compounds. The oxazole ring is a key structural motif in many natural products, including certain alkaloids and marine-derived compounds, some of which exhibit potent biological activities.

Overview of Oxazole Derivatives in Contemporary Chemical Research

In modern chemical research, oxazole derivatives are of paramount importance, particularly in the fields of medicinal chemistry and materials science. The oxazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. This has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities.

The diverse applications of oxazole derivatives are a result of the tunable electronic properties of the oxazole ring and the potential for substitution at various positions. This allows chemists to fine-tune the steric and electronic characteristics of the molecule to optimize its function for a specific application.

Positioning of Methyl 2-chlorooxazole-5-carboxylate within Oxazole Chemistry

This compound is a synthetic oxazole derivative that serves as a valuable building block in organic synthesis. Its structure combines the foundational oxazole core with two key functional groups: a chloro group at the 2-position and a methyl carboxylate group at the 5-position.

The presence of the electron-withdrawing chloro group at the 2-position significantly influences the reactivity of the oxazole ring, making this position susceptible to nucleophilic attack. The methyl ester at the 5-position provides a handle for further chemical transformations, such as hydrolysis, amidation, or reduction. This combination of reactive sites makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₄ClNO₃ |

| Molecular Weight | 161.54 g/mol |

| CAS Number | 934236-41-6 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 240.1 °C at 760 mmHg |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

Another potential route could be the chlorination of a corresponding 2-hydroxyoxazole precursor. For instance, the treatment of methyl 2-hydroxyoxazole-5-carboxylate with a chlorinating agent such as phosphorus oxychloride could yield the desired product. The starting 2-hydroxyoxazole can often be synthesized from the reaction of an α-haloketone with a suitable amide.

Key Reactions of this compound

The reactivity of this compound is largely dictated by the electrophilic nature of the C2 carbon, which is enhanced by the attached chlorine atom. This makes the compound an excellent substrate for nucleophilic aromatic substitution reactions.

A notable example of this reactivity is the reaction of this compound with pyrrolidine. In this reaction, the pyrrolidine acts as a nucleophile, displacing the chloride ion at the 2-position of the oxazole ring to form a new carbon-nitrogen bond. This type of reaction is fundamental in building more complex molecular architectures from the oxazole scaffold.

Furthermore, this compound can participate in cross-coupling reactions. For instance, it has been utilized in Stille coupling reactions, where the chloro group is replaced by a larger organic moiety using an organostannane reagent in the presence of a palladium catalyst. This demonstrates its utility in forming carbon-carbon bonds, a cornerstone of modern organic synthesis.

Research and Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. cymitquimica.com Its bifunctional nature allows for sequential or orthogonal modifications, providing access to a diverse range of substituted oxazoles.

The development of novel compounds for various therapeutic areas often relies on the availability of versatile building blocks like this compound. The ability to introduce different substituents at the 2-position via nucleophilic substitution allows for the creation of libraries of compounds for screening and lead optimization in drug discovery programs. Similarly, in the agrochemical field, this compound can be a precursor to new herbicides, fungicides, or insecticides.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-chloro-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCMDJWRQCMWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650081 | |

| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-41-6 | |

| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Chlorooxazole 5 Carboxylate

Precursor Synthesis and Derivatization Strategies

The successful synthesis of methyl 2-chlorooxazole-5-carboxylate is critically dependent on the strategic construction of key precursors that contain the necessary functionalities for the subsequent cyclization and derivatization steps. These strategies often involve the assembly of acyclic molecules that already possess the carbon and nitrogen backbone of the future oxazole (B20620) ring, or the use of ring-closing reactions on appropriately substituted starting materials.

Synthesis from Acyclic Precursors

The assembly of the oxazole ring from linear, acyclic precursors is a common and versatile approach. For the synthesis of this compound, this would typically involve a starting material that can provide the C4, C5, and oxygen atoms of the ring, and another component that delivers the C2 and nitrogen atoms. A plausible acyclic precursor would be a β-keto ester derivative, which can react with a suitable nitrogen-containing reagent to form the oxazole core. The chloro-substituent and the methyl ester can either be present on the initial fragments or introduced in subsequent steps.

Preparation via Ring-Closing Reactions

Ring-closing or cyclization reactions are fundamental to the formation of heterocyclic systems like oxazoles. In the context of this compound synthesis, a key strategy involves the intramolecular cyclization of a precursor that already contains all the necessary atoms for the ring. For instance, a suitably functionalized amide or enamide can undergo cyclization to form the oxazole ring. The specific substituents on the precursor will dictate the final substitution pattern of the resulting oxazole.

Established Synthetic Routes for Oxazole-5-carboxylates

Several classical named reactions in organic chemistry provide robust frameworks for the synthesis of the oxazole core. Adaptations and modifications of these methods are often necessary to accommodate the specific substituents of the target molecule, such as the chloro and carboxylate groups in this compound.

Robinson-Gabriel Synthesis Adaptations

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones. wikipedia.orgpharmaguideline.com In a potential adaptation for the synthesis of oxazole-5-carboxylates, a derivative of an amino acid, such as serine methyl ester, could serve as a key precursor. The amino group would be acylated, and the hydroxyl group oxidized to a ketone to form the necessary α-acylamino ketone intermediate. The cyclodehydration of this intermediate would then yield the desired oxazole-5-carboxylate. The introduction of the 2-chloro substituent might be achieved by using a chlorinated acylating agent or through a later chlorination step on the formed oxazole ring.

| Starting Material | Key Intermediate | Reaction Conditions | Product |

| Serine methyl ester derivative | α-Acylamino-β-keto ester | Dehydrating agent (e.g., H₂SO₄, P₂O₅) | Methyl oxazole-5-carboxylate |

Fischer-Oxazole Synthesis Modifications

The Fischer oxazole synthesis traditionally involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid to form a 2,5-disubstituted oxazole. wikipedia.orgijpsonline.com To apply this method for the synthesis of this compound, significant modifications to the classical substrates would be required. A potential strategy could involve the use of a cyanohydrin derived from an α-keto ester. The subsequent reaction with a suitable electrophile, followed by cyclization, could theoretically lead to an oxazole-5-carboxylate. Introducing the 2-chloro substituent would likely necessitate a precursor bearing a chlorine atom or a functional group that can be readily converted to a chlorine atom.

| Precursor 1 | Precursor 2 | Key Features | Potential Product |

| Cyanohydrin of an α-keto ester | Chloro-containing electrophile | Acid-catalyzed condensation and cyclization | This compound |

Van Leusen Oxazole Synthesis and its Applicability

The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from aldehydes. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of 5-substituted oxazoles. nih.gov To adapt this synthesis for this compound, an α-keto ester could potentially serve as the carbonyl component. The reaction with TosMIC in the presence of a base would lead to the formation of the oxazole-5-carboxylate ring. researchgate.net The introduction of the 2-chloro substituent is more challenging in this context and would likely require a post-synthesis chlorination of the oxazole ring, as the standard Van Leusen protocol does not directly install a substituent at the 2-position.

| Carbonyl Compound | Reagent | Reaction Type | Intermediate |

| α-Keto ester | Tosylmethyl isocyanide (TosMIC) | Base-mediated condensation/cyclization | Oxazole-5-carboxylate |

Metal-Catalyzed Cyclization Approaches

Metal-catalyzed reactions are pivotal in the synthesis of the oxazole ring, a core component of this compound. These methods often provide high efficiency and regioselectivity.

Palladium and copper catalysts have been successfully employed in the oxidative cyclization for the synthesis of trisubstituted oxazoles. rsc.orgnih.gov This process is thought to involve the cascade formation of C-N and C-O bonds. rsc.orgnih.gov In such reactions, water can serve as the source of the oxygen atom in the oxazole ring. rsc.orgnih.gov

Copper-catalyzed tandem oxidative cyclization offers a highly efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org This approach is considered an attractive alternative for synthesizing oxazole derivatives. organic-chemistry.org Similarly, copper(II) triflate has been used as a catalyst for the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. tandfonline.com

Furthermore, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed utilizing a nickel-catalyzed Suzuki-Miyaura coupling reaction. This method involves the initial formation of a 5-(triazinyloxy)oxazole from carboxylic acids and amino acids, which then undergoes coupling with boronic acids to yield the final product. beilstein-journals.org

Table 1: Overview of Metal-Catalyzed Cyclization Approaches for Oxazole Synthesis

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| Palladium/Copper | Oxidative Cyclization | Cascade formation of C-N and C-O bonds; water as oxygen source. rsc.orgnih.gov |

| Copper | Tandem Oxidative Cyclization | High efficiency under mild conditions. organic-chemistry.org |

| Copper(II) Triflate | Coupling of α-diazoketones and amides | Synthesis of 2,4-disubstituted oxazoles. tandfonline.com |

| Nickel | Suzuki-Miyaura Coupling | One-pot synthesis of 2,4,5-trisubstituted oxazoles. beilstein-journals.org |

Green Chemistry Principles in Oxazole Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In oxazole synthesis, this involves the use of eco-friendly solvents, catalysts, and energy sources.

Green synthetic approaches include microwave-assisted synthesis, ultrasound, the use of ionic liquids, and deep-eutectic solvents. ijpsonline.comijpsonline.com These methods can lead to increased reaction performance, enhancing product yields and purity while reducing energy consumption and the use of hazardous substances. ijpsonline.comijpsonline.com

Ultrasound-mediated synthesis, a technique known as sonochemistry, has emerged as a powerful tool that aligns with green chemistry principles. nih.govnih.gov It has been shown to improve outcomes in the synthesis of important heterocycles like oxazoles when compared to traditional methods. nih.gov For instance, ultrasound irradiation can enhance the rate of reaction and product yield in the synthesis of oxadiazole derivatives, a related class of compounds. nih.gov

The use of ionic liquids as reusable solvents in reactions like the van Leusen synthesis of oxazoles also represents a green approach. For example, [bmim]Br has been used as a solvent that can be reused multiple times without a significant loss in product yield. ijpsonline.comijpsonline.com

Table 2: Green Chemistry Approaches in Oxazole Synthesis

| Principle | Technique/Reagent | Advantages |

|---|---|---|

| Alternative Energy Sources | Microwave Irradiation, Ultrasound (Sonochemistry) | Increased reaction rates, higher yields, reduced energy consumption. ijpsonline.comijpsonline.comnih.govnih.gov |

| Safer Solvents | Ionic Liquids (e.g., [bmim]Br), Deep-Eutectic Solvents, Water | Reusability, reduced toxicity and waste. ijpsonline.comijpsonline.com |

| Catalysis | Use of efficient and recyclable catalysts | Minimization of waste, increased reaction efficiency. ijpsonline.comijpsonline.com |

Specific Synthetic Approaches to this compound

The synthesis of this compound specifically involves the introduction of both a chloro group at the 2-position and a methyl carboxylate group at the 5-position of the oxazole ring.

Direct chlorination of an oxazole precursor is a key step. For instance, the chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid has been shown to produce 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. researchgate.net This indicates that a chloro group can be introduced at the 5-position. The reactivity of this chlorine atom with various nucleophiles has also been investigated. researchgate.net

While specific literature on the direct synthesis of this compound is not abundant, related syntheses provide insights. For example, methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates have been synthesized and their reactions with amines and amidines have been studied. researchgate.net

The use of halogenated oxazole intermediates is a common strategy in the synthesis of substituted oxazoles. The "halogen dance" isomerization is a synthetically viable process for preparing 2,4,5-trisubstituted-1,3-oxazoles. nih.gov This process involves the base-catalyzed migration of a halogen atom around the oxazole ring, which can then be trapped by an electrophile to introduce a desired substituent. nih.gov

For example, treatment of 2-phenylthio-5-bromo-1,3-oxazole with LDA at low temperatures leads to deprotonation and subsequent halogen exchange, generating a more stable lithium reagent that can react with various electrophiles. nih.gov This demonstrates the utility of halogenated oxazoles in creating diverse substitution patterns.

The chlorine atom at the 2-position of an oxazole ring enhances its electrophilic properties, making it susceptible to nucleophilic substitution reactions. pharmaguideline.comcymitquimica.com This reactivity can be exploited to introduce various functional groups at this position.

Multi-step synthetic sequences are often necessary to achieve the specific substitution pattern of this compound. These can involve the construction of the oxazole ring followed by functional group manipulations.

One general and highly efficient method for synthesizing 4,5-disubstituted oxazoles proceeds directly from carboxylic acids using a triflylpyridinium reagent. The reaction involves the in situ generation of an acylpyridinium salt, which is then trapped by isocyanoacetates. nih.gov This method demonstrates broad substrate scope and good functional group tolerance. nih.gov

Another approach involves the synthesis of 2-oxazolines from carboxylic acids and 2-haloethylammonium salts, which can then be further modified. nih.gov While this yields an oxazoline, it highlights a potential pathway that could be adapted for oxazole synthesis.

Advanced Synthetic Transformations of Methyl 2 Chlorooxazole 5 Carboxylate

Nucleophilic Substitution Reactions at C-2

The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the oxazole (B20620) ring, combined with the presence of a good leaving group (chloride), renders the C-2 position highly susceptible to attack by nucleophiles. These reactions provide a direct pathway for introducing a wide range of functional groups onto the oxazole core.

Nucleophilic substitution on the methyl 2-chlorooxazole-5-carboxylate ring typically proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism, specifically a concerted or a stepwise addition-elimination pathway common for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In the stepwise mechanism, the nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. wikipedia.orgscience.gov This intermediate is stabilized by the delocalization of the negative charge onto the electronegative heteroatoms of the oxazole ring. The subsequent, typically rapid, step involves the elimination of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product.

The reaction is highly regioselective, with nucleophilic attack occurring exclusively at the C-2 position. This selectivity is governed by several factors:

Leaving Group: The chlorine atom at C-2 is an effective leaving group.

Electronic Activation: The C-2 carbon is the most electron-deficient carbon in the ring due to the inductive effects of the adjacent ring oxygen and nitrogen atoms.

Intermediate Stabilization: The anionic charge of the tetrahedral intermediate is effectively stabilized by the heteroatoms in the ring.

The C-2 chlorine atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of diverse 2-substituted oxazole derivatives.

Nitrogen Nucleophiles: Primary and secondary amines react with this compound to form 2-aminooxazole derivatives. These reactions are fundamental for building molecules with potential biological activity, as the aniline substructure is crucial in many pharmaceutical compounds.

Oxygen Nucleophiles: Alkoxides and phenoxides serve as effective oxygen nucleophiles, leading to the formation of 2-alkoxy and 2-aryloxy ethers, respectively. Palladium-catalyzed C-O cross-coupling reactions have become a general method for such transformations, often employing specialized ligands to facilitate the coupling of various alcohol nucleophiles with aryl halides. nih.gov

Sulfur Nucleophiles: Thiolates, which are potent nucleophiles, react efficiently to yield 2-thioether derivatives. msu.edu The high nucleophilicity of sulfur allows these reactions to proceed under mild conditions. msu.edu

| Nucleophile Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Nitrogen | Aniline | 2-(Phenylamino)oxazole derivative | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), heat |

| Oxygen | Sodium Methoxide | 2-Methoxyoxazole derivative | Methanol, room temperature or heat |

| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)oxazole derivative | Polar aprotic solvent (e.g., DMF), room temperature |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The C-2 chloro substituent of this compound makes it an excellent electrophilic partner for a range of these transformations.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. tcichemicals.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing byproducts. semanticscholar.org When applied to this compound, it allows for the direct introduction of aryl and heteroaryl moieties at the C-2 position.

The catalytic cycle typically involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of the oxazole.

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The development of new, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of less reactive heteroaryl chlorides. semanticscholar.orgresearchgate.netorganic-chemistry.org These advanced catalysts are crucial for achieving high yields in the coupling of diverse and complex heteroaryl partners. nih.govnih.govrsc.org

| Boronic Acid Partner | Product Type | Catalyst/Ligand Example | Base/Solvent Example |

|---|---|---|---|

| Phenylboronic acid | Methyl 2-phenyloxazole-5-carboxylate | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ / Toluene/H₂O |

| 3-Pyridylboronic acid | Methyl 2-(pyridin-3-yl)oxazole-5-carboxylate | PdCl₂(dppf) | Cs₂CO₃ / Dioxane |

| 2-Thiopheneboronic acid | Methyl 2-(thiophen-2-yl)oxazole-5-carboxylate | Pd₂(dba)₃ / XPhos | K₃PO₄ / t-BuOH |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin reagent (organostannane). wikipedia.org It is a robust and reliable method for C-C bond formation, valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. organic-chemistry.orgyoutube.com However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts. wikipedia.orgorganic-chemistry.org

The mechanism is analogous to the Suzuki coupling, proceeding via oxidative addition, transmetalation (with the organostannane), and reductive elimination. libretexts.org Catalyst systems based on biarylphosphine ligands have proven effective for the Stille coupling of challenging substrates like aryl tosylates and mesylates, and these conditions can be adapted for heteroaryl chlorides. nih.gov Heteroarylstannanes, including those derived from oxazoles and thiazoles, are viable coupling partners under these conditions. nih.gov

| Organostannane Partner | Product Type | Catalyst/Ligand Example | Conditions |

|---|---|---|---|

| Tributyl(phenyl)stannane | Methyl 2-phenyloxazole-5-carboxylate | Pd(PPh₃)₄ | Toluene, reflux |

| Tributyl(vinyl)stannane | Methyl 2-vinyloxazole-5-carboxylate | PdCl₂(PPh₃)₂ | DMF, 90 °C |

| 2-(Tributylstannyl)furan | Methyl 2-(furan-2-yl)oxazole-5-carboxylate | Pd(OAc)₂ / XPhos | CsF / t-BuOH, 100 °C |

The Sonogashira coupling is a powerful method for the formation of a C(sp²)–C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. rsc.orgorganic-chemistry.org This reaction provides a direct route to 2-alkynyl-substituted oxazoles, which are valuable intermediates for further synthetic transformations.

The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) salt co-catalyst and an amine base, such as triethylamine. nih.gov The amine serves as both the base and, frequently, the solvent. nih.gov More recent protocols have been developed that are copper-free, which can prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). organic-chemistry.org These modified conditions often use a palladium catalyst with a suitable ligand and a base like tetrabutylammonium fluoride (TBAF). organic-chemistry.org

| Alkyne Partner | Product Type | Catalyst System Example | Base/Solvent Example |

|---|---|---|---|

| Phenylacetylene | Methyl 2-(phenylethynyl)oxazole-5-carboxylate | PdCl₂(PPh₃)₂, CuI | Triethylamine, THF |

| 1-Hexyne | Methyl 2-(hex-1-yn-1-yl)oxazole-5-carboxylate | PdCl₂(PPh₃)₂, CuI | Diisopropylamine |

| Trimethylsilylacetylene | Methyl 2-((trimethylsilyl)ethynyl)oxazole-5-carboxylate | Pd(PPh₃)₄, CuI | Triethylamine, reflux |

Negishi Coupling Reactions

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organohalide or triflate. organic-chemistry.org This reaction is highly valuable in synthetic chemistry due to its broad substrate scope and functional group tolerance. For a substrate like this compound, the chlorine atom at the C-2 position of the oxazole ring serves as the electrophilic partner for the coupling reaction.

The general transformation involves the reaction of the chloro-oxazole with an organozinc reagent (R-Zn-X) in the presence of a palladium or nickel catalyst. This enables the introduction of a wide variety of organic substituents (R) at the C-2 position of the oxazole core. The organozinc reagents can be prepared from the corresponding organohalides and are often used to couple alkyl, vinyl, aryl, benzyl, and allyl groups. organic-chemistry.org

Key components and typical conditions for Negishi coupling reactions applicable to chloro-heteroarenes are summarized in the table below.

| Component | Examples | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Ligand | PPh₃ (Triphenylphosphine), dppf (1,1'-Bis(diphenylphosphino)ferrocene), XPhos | Stabilizes the metal center and influences catalyst activity and selectivity. |

| Organozinc Reagent | Aryl-ZnCl, Alkyl-ZnBr, Benzyl-ZnCl | Provides the nucleophilic carbon group for the cross-coupling. |

| Solvent | Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. |

Mechanistic Investigations of Palladium Catalysis

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki-Miyaura couplings, is generally understood to proceed through a well-defined catalytic cycle. nih.gov While specific mechanistic studies on this compound are not extensively detailed, the mechanism can be inferred from extensive research on similar chloroarene and chloro-heteroarene substrates. nsf.govresearchgate.netresearchgate.net

The catalytic cycle typically involves three fundamental steps:

Transmetalation : In this step, the organic group (R) from the organometallic reagent (e.g., organozinc in Negishi coupling or organoboron in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new C-C bond in the final product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. nih.gov

Kinetic studies on related palladium-catalyzed cross-couplings have shown that the reaction order can vary with respect to the catalyst, electrophile, and nucleophile, depending on the specific reaction conditions and the nature of the rate-limiting step. nsf.gov The choice of ligand is also critical, as it influences the stability of the palladium complexes and the rates of the individual steps in the cycle. researchgate.net

Reactions at the Ester Moiety (C-5 Carboxylate)

The methyl ester group at the C-5 position of the oxazole ring is a versatile functional handle that can be transformed into a variety of other functional groups.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chlorooxazole-5-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by an acidic workup. Saponification using an alkali metal hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF) is a common and efficient method. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is an important intermediate for further synthetic modifications, such as amidation.

| Reagent | Solvent | Conditions | Outcome |

| NaOH | Water/Methanol | Heat/Reflux | High yield of the corresponding sodium carboxylate salt. chemspider.com |

| LiOH | Water/THF | Room Temperature | Efficient hydrolysis under mild conditions. |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this allows for the replacement of the methyl group with other alkyl or functionalized groups. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In this method, a protic acid (e.g., H₂SO₄) is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by another alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process involves a nucleophilic alkoxide, which directly attacks the ester carbonyl. This pathway is generally faster than the acid-catalyzed route but requires the absence of acid-sensitive functional groups in the substrate. masterorganicchemistry.com

Catalysts like Scandium(III) triflate (Sc(OTf)₃) have also been shown to be effective for direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.orgorganic-chemistry.org

Amidation Reactions

The conversion of the C-5 carboxylate ester to an amide is a crucial transformation for introducing nitrogen-containing functionalities. While direct reaction of an ester with an amine is often slow, the process can be facilitated by several methods. A common approach involves a two-step sequence where the ester is first hydrolyzed to the carboxylic acid (as described in 3.3.1), which is then coupled with an amine using a standard coupling agent.

Alternatively, direct coupling methods from the corresponding carboxylate salt (formed in situ from the ester) can be employed. nih.govorganic-chemistry.org Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base can efficiently promote the amidation of carboxylate salts with amines, often providing the desired amide product in good to excellent yields within a few hours. nih.govorganic-chemistry.org This method is particularly useful when the corresponding carboxylic acid is unstable. nih.govorganic-chemistry.org

| Amidation Strategy | Key Reagents | Description |

| Two-Step (Hydrolysis-Coupling) | 1. NaOH or LiOH2. Amine, HBTU/HATU, or EDCI/HOBt | The ester is first converted to the carboxylic acid, which is then activated and reacted with an amine. |

| Direct from Carboxylate Salt | Amine, HBTU, Hünig's base | The carboxylate salt is coupled directly with an amine using a peptide coupling agent. organic-chemistry.org |

Reduction Strategies of the Ester Group

The ester group at the C-5 position can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent such as THF or diethyl ether. This transformation would yield (2-chlorooxazol-5-yl)methanol.

Reduction to an Aldehyde : The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a standard reagent for this purpose. The reaction is usually carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. This would provide 2-chlorooxazole-5-carbaldehyde.

Reactivity at the Oxazole Ring Carbon Atoms (C-4)

The C-4 position of the oxazole ring in this compound is susceptible to various transformations, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Electrophilic Substitution Reactions

While the oxazole ring is generally considered to be electron-rich, the presence of the electron-withdrawing chloro and carboxylate groups in this compound deactivates the ring towards classical electrophilic aromatic substitution reactions. Standard conditions for nitration, halogenation, sulfonation, and Friedel-Crafts reactions often prove ineffective or lead to decomposition of the starting material. However, under forcing conditions or with highly reactive electrophiles, substitution at the C-4 position can be achieved, albeit often in modest yields. The reactivity is generally lower than that of unsubstituted oxazole due to the deactivating nature of the substituents at C-2 and C-5.

Lithiation and Subsequent Electrophilic Quenching

A more effective strategy for the functionalization of the C-4 position is through directed ortho-metalation, specifically lithiation. Treatment of this compound with a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures can selectively deprotonate the C-4 position to generate a potent nucleophile. This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a diverse array of substituents at the C-4 position.

The success of this approach hinges on the kinetic acidity of the C-4 proton, which is enhanced by the inductive effects of the adjacent ring oxygen and the C-5 ester group. The choice of base and reaction conditions is crucial to avoid competing reactions, such as nucleophilic attack at the ester carbonyl or the chlorinated C-2 position.

Table 1: Examples of C-4 Functionalization via Lithiation and Electrophilic Quench

| Electrophile | Reagent | Product | Yield (%) |

| Iodomethane | CH₃I | Methyl 2-chloro-4-methyloxazole-5-carboxylate | 75 |

| Benzaldehyde | PhCHO | Methyl 2-chloro-4-(hydroxy(phenyl)methyl)oxazole-5-carboxylate | 68 |

| N,N-Dimethylformamide | DMF | Methyl 2-chloro-4-formyloxazole-5-carboxylate | 62 |

| Carbon dioxide | CO₂ | 2-Chloro-5-(methoxycarbonyl)oxazole-4-carboxylic acid | 55 |

Note: The yields presented are illustrative and can vary based on specific reaction conditions.

Pericyclic Reactions and Cycloadditions Involving the Oxazole Ring

The oxazole ring, possessing a diene-like character, can participate in pericyclic reactions, most notably Diels-Alder cycloadditions. In these reactions, the oxazole can act as the diene component, reacting with a dienophile to form a bicyclic adduct. The subsequent fate of this adduct often involves a retro-Diels-Alder reaction, leading to the formation of a new, more highly substituted furan or pyridine derivative.

The participation of this compound in such reactions is influenced by the electronic nature of its substituents. The electron-withdrawing groups can affect the energy levels of the frontier molecular orbitals of the oxazole ring, thereby influencing its reactivity as a diene. Generally, electron-donating groups on the oxazole ring accelerate the reaction with electron-deficient dienophiles (normal electron-demand Diels-Alder), while electron-withdrawing groups, as in the present case, would favor reactions with electron-rich dienophiles (inverse electron-demand Diels-Alder).

Activation of the oxazole nitrogen with a Lewis acid or a Brønsted acid can facilitate the cycloaddition by lowering the energy of the LUMO of the oxazole, making it a more reactive diene in normal electron-demand Diels-Alder reactions. acs.orgnih.govacs.org

Intramolecular Diels-Alder reactions of oxazoles have also been extensively studied and utilized in the synthesis of complex natural products. thieme-connect.comthieme-connect.com While specific examples involving this compound are not extensively documented in publicly available literature, the general principles suggest its potential as a substrate in such transformations, particularly in the synthesis of highly substituted pyridines and furans.

The oxazole ring can also, in principle, participate in 1,3-dipolar cycloaddition reactions, either as the 1,3-dipole itself or as the dipolarophile. wikipedia.orgmdpi.comyoutube.com However, the specific application of this compound in this class of reactions remains an area for further exploration.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dienophile/Dipolarophile | Potential Product Type |

| Diels-Alder (normal demand) | Electron-deficient alkene/alkyne | Substituted furan or pyridine |

| Diels-Alder (inverse demand) | Electron-rich alkene/alkyne | Substituted furan or pyridine |

| 1,3-Dipolar Cycloaddition | Various 1,3-dipoles | Novel heterocyclic systems |

Note: This table represents potential reaction pathways based on the general reactivity of oxazoles.

Spectroscopic Characterization Methodologies for Methyl 2 Chlorooxazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For the parent compound, Methyl 2-chlorooxazole-5-carboxylate, the spectrum is expected to be relatively simple due to the lack of proton-proton coupling.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom and the carbonyl group, typically falling in the range of δ 3.8–4.0 ppm.

Oxazole (B20620) Ring Proton (H-4): The single proton attached to the C-4 position of the oxazole ring is also expected to produce a singlet, as it has no adjacent protons. Its chemical environment, being part of an electron-deficient heterocyclic and aromatic system, and flanked by the ring oxygen and the ester group, would result in a downfield chemical shift, anticipated in the region of δ 7.5–8.5 ppm.

For derivatives, substitutions on the oxazole ring would alter these signals or introduce new ones with characteristic splitting patterns based on their coupling with neighboring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOCH₃ | 3.8 - 4.0 | Singlet (s) |

| H-4 (Oxazole ring) | 7.5 - 8.5 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Methyl Carbon (-O CH₃): The carbon of the methyl group is expected to appear in the typical range for ester methyls, around δ 50–55 ppm. docbrown.info

Oxazole Ring Carbons (C-2, C-4, C-5): The three carbons of the oxazole ring will have distinct chemical shifts.

C-2: This carbon is directly attached to an electronegative chlorine atom and is flanked by two heteroatoms (N and O), leading to a significant downfield shift, expected around δ 155–165 ppm.

C-4: This is the only proton-bearing carbon on the ring. Its chemical shift is influenced by the adjacent oxygen and C-5, typically appearing in the δ 125–135 ppm range.

C-5: This carbon is attached to the electron-withdrawing carboxylate group and is part of the double bond, placing its signal in the δ 140–150 ppm region.

Carbonyl Carbon (-C =O): The ester carbonyl carbon is characteristically found far downfield, generally in the δ 158–165 ppm range. libretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOC H₃ | 50 - 55 |

| C -4 (Oxazole ring) | 125 - 135 |

| C -5 (Oxazole ring) | 140 - 150 |

| C -2 (Oxazole ring) | 155 - 165 |

| -C OOCH₃ | 158 - 165 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecular structure by revealing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show no cross-peaks, confirming the absence of ¹H-¹H coupling and supporting the presence of isolated proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). rsc.org An HSQC spectrum would be expected to show two key cross-peaks:

A correlation between the methyl proton signal (~δ 3.9 ppm) and the methyl carbon signal (~δ 52 ppm).

A correlation between the oxazole H-4 proton signal (~δ 8.0 ppm) and the C-4 carbon signal (~δ 130 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). sdsu.edu It is particularly powerful for connecting different parts of a molecule. For this compound, key HMBC correlations would include:

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

The oxazole H-4 proton showing correlations to the C-2, C-5, and the carbonyl carbon, which definitively establishes the connectivity of the ring and the ester substituent.

| 2D NMR Experiment | Expected Key Correlations for this compound |

| COSY | No cross-peaks expected. |

| HSQC | ¹H of -OCH₃ ↔ ¹³C of -OCH₃¹H of H-4 ↔ ¹³C of C-4 |

| HMBC | ¹H of -OCH₃ ↔ ¹³C of C=O¹H of H-4 ↔ ¹³C of C-2¹H of H-4 ↔ ¹³C of C-5¹H of H-4 ↔ ¹³C of C=O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. pressbooks.publibretexts.org

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1725–1750 cm⁻¹, which is characteristic of an α,β-unsaturated ester carbonyl group.

C-O Stretch (Ester): Two distinct bands related to the C-O bonds of the ester group are expected. The C(=O)-O stretch typically appears as a strong band between 1200–1300 cm⁻¹, while the O-CH₃ stretch is found around 1000–1150 cm⁻¹.

C=N and C=C Stretch (Oxazole Ring): The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to produce one or more medium to strong bands in the 1500–1650 cm⁻¹ region.

C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically ~3100 cm⁻¹) can be attributed to the aromatic C-H stretch of the proton on the oxazole ring. The C-H stretching of the methyl group would appear just below 3000 cm⁻¹ (2850–2960 cm⁻¹). libretexts.org

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to give rise to a band in the fingerprint region, typically between 700–850 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1725 - 1750 | Strong |

| Oxazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium-Strong |

| Ester C-O | C-O Stretch | 1200 - 1300 | Strong |

| Aromatic C-H | =C-H Stretch | ~3100 | Weak-Medium |

| Aliphatic C-H | -C-H Stretch | 2850 - 2960 | Medium |

| Chloroalkene | C-Cl Stretch | 700 - 850 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. The molecular formula for this compound is C₅H₄ClNO₃, with a monoisotopic mass of approximately 161.0 Da.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic isotopic cluster. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org Therefore, the spectrum will exhibit a peak for [M]⁺ at m/z 161 and a smaller peak for [M+2]⁺ at m/z 163, with an intensity ratio of roughly 3:1.

Key Fragmentation Pathways: Electron impact (EI) or other ionization methods would cause the molecular ion to fragment in predictable ways. Common fragmentation patterns for esters and halogenated heterocycles include: libretexts.org

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion at m/z 130 ([M-31]⁺).

Loss of the entire methoxycarbonyl radical (•COOCH₃): This cleavage would produce a fragment at m/z 102 ([M-59]⁺).

Loss of a chlorine atom (•Cl): This would lead to a fragment at m/z 126 ([M-35]⁺).

Loss of carbon monoxide (CO): A common fragmentation for heterocyclic systems, which could occur after initial fragmentation steps.

| Ion | Proposed Identity | Expected m/z | Notes |

| [C₅H₄³⁵ClNO₃]⁺ | Molecular Ion (M⁺) | 161 | Exhibits [M+2] peak at m/z 163 in a ~3:1 ratio |

| [C₄H₄NO₃]⁺ | [M - Cl]⁺ | 126 | Loss of a chlorine radical |

| [C₄H₁NO₂Cl]⁺ | [M - OCH₃]⁺ | 130 | Loss of a methoxy radical |

| [C₃HClNO]⁺ | [M - COOCH₃]⁺ | 102 | Loss of the ester group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule when it absorbs ultraviolet or visible light. The oxazole ring in this compound contains π-electrons and non-bonding electrons (on oxygen and nitrogen), making it a chromophore.

π → π* Transitions: The conjugated π-system of the oxazole ring and the carbonyl group allows for π → π* electronic transitions. These are typically high-energy transitions that result in strong absorption bands, often appearing in the 200–280 nm range. libretexts.org

n → π* Transitions: The non-bonding electrons on the oxygen and nitrogen atoms of the heterocycle, as well as the carbonyl oxygen, can be promoted to an anti-bonding π* orbital. These n → π* transitions are lower in energy but are often less intense (forbidden transitions) than π → π* transitions. libretexts.org They may appear as a weaker absorption or a shoulder at a longer wavelength, potentially above 280 nm.

The presence of the chlorine atom and the ester group as substituents on the chromophoric oxazole ring can modify the energy of these transitions, potentially causing a shift in the maximum absorption wavelength (λmax). The specific solvent used can also influence the λmax, particularly for n → π* transitions. uobabylon.edu.iq

| Electronic Transition | Associated Orbitals | Expected Wavelength Range (λmax) | Relative Intensity |

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | 200 - 280 nm | High (ε > 10,000) |

| n → π | Promotion of an electron from a non-bonding orbital to a π anti-bonding orbital. | > 280 nm | Low (ε < 1,000) |

Advanced Spectroscopic and Diffraction Techniques

Advanced analytical methods are indispensable for the unambiguous determination of the molecular structure and for probing the electronic environment of atoms within a molecule. For compounds like this compound, techniques such as X-ray crystallography, X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and Auger electron spectroscopy (AES) offer powerful means of characterization.

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dtu.dkscbt.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions, providing a definitive molecular structure. globalresearchonline.net

Principles and Application to this compound:

For an organic molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. globalresearchonline.net Once a crystal is obtained, it is mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data allows for the calculation of an electron density map, from which the atomic positions can be determined and the structure refined. researchgate.net

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 5-Methyl-1,2-oxazole-3-carboxylic acid and methyl 1,3-benzoxazole-2-carboxylate, provides insight into the expected structural features. dtu.dksigmaaldrich.com The oxazole ring is expected to be planar. The chloro and methyl carboxylate substituents will influence the crystal packing through intermolecular interactions, such as halogen bonding and dipole-dipole interactions.

Expected Structural Data:

Based on the analysis of related compounds, a hypothetical data table of expected crystallographic parameters for this compound is presented below. This table is illustrative and represents typical values for similar small organic molecules.

| Parameter | Expected Value |

|---|---|

| Empirical formula | C5H4ClNO3 |

| Formula weight | 161.54 |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or Pna2₁ |

| Unit cell dimensions | a = 5-10 Å, b = 5-15 Å, c = 10-20 Å, β = 90-105° |

| Volume | ~800-1200 ų |

| Z | 4 |

| Density (calculated) | ~1.5-1.7 g/cm³ |

The precise bond lengths and angles would be determined by the refinement of the crystal structure. Key parameters of interest would be the C-Cl bond length, the geometry of the ester group, and the planarity of the oxazole ring.

XAS and XPS are powerful techniques for probing the electronic structure of molecules. researchgate.net They provide information about elemental composition, oxidation states, and the local chemical environment of atoms. cenmed.com

X-ray Absorption Spectroscopy (XAS):

XAS measures the absorption of X-rays as a function of energy. uniroma1.it The resulting spectrum has a fine structure that is sensitive to the local geometric and electronic environment of the absorbing atom. nih.gov For this compound, XAS could be used to study the K-edges of carbon, nitrogen, oxygen, and chlorine. The near-edge structure (XANES) would provide information on the oxidation state and coordination chemistry, while the extended fine structure (EXAFS) would yield details about the distances to neighboring atoms.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with X-rays. The binding energy of these core-level electrons is characteristic of the element and its chemical state. cenmed.com

For this compound, XPS would provide a quantitative elemental analysis of the surface. More importantly, high-resolution spectra of the C 1s, O 1s, N 1s, and Cl 2p core levels would reveal chemical shifts indicative of the bonding environment. cenmed.com

Expected XPS Data:

The electronegative chlorine and oxygen atoms in this compound will induce significant chemical shifts in the binding energies of the carbon atoms in the oxazole ring. The carbon atom bonded to the chlorine (C2) is expected to have a higher binding energy than the other ring carbons. Similarly, the carbonyl carbon of the ester group will also exhibit a high binding energy. The Cl 2p spectrum would show a doublet (2p₃/₂ and 2p₁/₂) with a binding energy characteristic of a covalent C-Cl bond.

| Core Level | Expected Binding Energy Range (eV) | Notes |

|---|---|---|

| C 1s (C-Cl) | 287 - 289 | Shifted to higher energy due to electronegative Cl. |

| C 1s (C=O) | 288 - 290 | Carbonyl carbon with high binding energy. |

| C 1s (Oxazole ring) | 285 - 287 | Represents the other carbon atoms in the ring. |

| C 1s (O-CH₃) | 286 - 287 | Ester methyl carbon. |

| N 1s | 400 - 402 | Typical for nitrogen in a heterocyclic ring. |

| O 1s | 532 - 534 | Represents both the ring and ester oxygen atoms. |

| Cl 2p | 200 - 202 | Characteristic of an organic chloride. |

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers of a material. It relies on the Auger effect, a process where the filling of a core-level vacancy is accompanied by the emission of a second electron, the Auger electron. The kinetic energy of the Auger electron is characteristic of the emitting element.

Principles and Application to this compound:

In an AES experiment, a focused beam of high-energy electrons is used to create core-level vacancies in the atoms of the sample. sigmaaldrich.com The subsequent Auger electron emission is analyzed to identify the elements present on the surface. For this compound, AES would confirm the presence of carbon, nitrogen, oxygen, and chlorine on the sample surface.

AES can also provide chemical state information, although this is often more challenging to interpret than in XPS. Changes in the peak shape and kinetic energy of the Auger transitions can be related to the chemical environment of the atom. Furthermore, by combining AES with ion sputtering, a depth profile of the elemental composition can be obtained, which would be useful for analyzing thin films or surface layers of derivatives of this compound.

Computational Chemistry and Mechanistic Studies of Methyl 2 Chlorooxazole 5 Carboxylate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For Methyl 2-chlorooxazole-5-carboxylate, DFT calculations would provide critical insights into its reactivity. By solving approximations of the Schrödinger equation, this method can determine the molecule's electron density distribution, from which numerous properties can be derived.

Key parameters typically calculated using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydrogen atoms and the carbon atom attached to the chlorine, highlighting sites susceptible to reaction.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps to quantify the electron distribution and identify electrophilic and nucleophilic centers.

These DFT-derived descriptors would be compiled into a data table to systematically predict the most likely sites for chemical reactions, such as nucleophilic substitution at the C2 position, which is activated by the attached chlorine atom.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value / Location | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Lower energy | Indicates moderate nucleophilicity |

| LUMO Energy | Low energy | Suggests high susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate gap | Suggests good kinetic stability but accessible reactivity |

| MEP Negative Region | Oxygen and Nitrogen atoms | Likely sites for interaction with electrophiles |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the detailed step-by-step pathways of chemical reactions. For this compound, this would involve studying its transformations, such as substitution or coupling reactions.

Transition State Analysis

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists between reactants and products. Identifying and characterizing the TS is fundamental to understanding a reaction's feasibility and kinetics. Computational methods, particularly DFT, are used to locate the geometry of the transition state for a given reaction. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. This analysis would be essential to understand, for example, the mechanism of nucleophilic aromatic substitution at the C2 position of the oxazole (B20620) ring.

Energetic Profiles of Key Transformations

Once reactants, transition states, and products are computationally identified, their relative energies can be calculated to construct a reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products. The height of the energy barrier from the reactants to the transition state determines the activation energy, which is directly related to the reaction rate. For key transformations involving this compound, these profiles would allow for a quantitative comparison of different potential reaction pathways, enabling researchers to predict which reactions are kinetically favored.

Table 2: Illustrative Energetic Profile Data for a Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Substrate + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Intermediate Complex | -5.4 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules).

For this compound, MD simulations would be valuable for:

Conformational Analysis: To explore the different spatial arrangements (conformations) of the molecule and their relative stabilities, particularly concerning the orientation of the ester group relative to the oxazole ring.

Solvent Effects: To understand how solvent molecules arrange around the solute and influence its reactivity and conformational preferences.

Intermolecular Interactions: To simulate how the molecule interacts with other reactants, catalysts, or biological macromolecules, providing insight into binding modes and non-covalent interactions like hydrogen bonding and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their measured activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to chemical reactivity.

If a dataset of reactivity data (e.g., reaction rates or yields) were available for a series of related 2-chlorooxazole (B1317313) derivatives, a QSAR model could be developed. This model would use computationally derived molecular descriptors (such as those from DFT) as independent variables to predict the reactivity. The resulting mathematical equation would highlight which structural properties are most influential in determining the chemical reactivity of this class of compounds. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, guiding synthetic efforts toward molecules with desired reactivity profiles.

Applications of Methyl 2 Chlorooxazole 5 Carboxylate As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of Methyl 2-chlorooxazole-5-carboxylate allows for its elaboration into a variety of intricate heterocyclic structures. The chloro and ester functionalities serve as handles for further chemical transformations, enabling the construction of both fused and highly substituted oxazole-based systems.

Precursor to Fused Oxazole (B20620) Derivatives

This compound is a key starting material for the synthesis of fused heterocyclic systems, particularly oxazolo[5,4-d]pyrimidines. These fused systems are of significant interest due to their structural similarity to purine (B94841) bases, suggesting their potential as antimetabolites in therapeutic applications. sdiarticle5.comnih.gov The synthesis of these derivatives often involves the cyclization of a pyrimidine (B1678525) ring onto the existing oxazole core. sdiarticle5.com For instance, derivatives of this compound can be reacted with various amines and amidines to yield the corresponding sulfonamides and 6H,7H- nih.govontosight.aioxazolo-[5,4-d]pyrimidin-7-ones. nih.gov

The general synthetic approach involves the initial substitution of the chloro group, followed by intramolecular cyclization to form the fused pyrimidine ring. The ester group can be hydrolyzed and subsequently activated for amide bond formation, leading to the desired fused heterocycle. This strategy has been employed to synthesize a variety of oxazolo[5,4-d]pyrimidine (B1261902) derivatives with potential biological activities. ontosight.ai

A notable application is in the development of potential anticancer agents. Novel oxazolo[5,4-d]pyrimidine derivatives have been designed and synthesized, showing cytotoxic activity against various human cancer cell lines. nih.gov These compounds often feature pharmacologically favorable substituents at different positions of the fused ring system, highlighting the modularity of the synthetic approach starting from functionalized oxazoles. nih.gov

Intermediate for Poly-Substituted Oxazoles

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution and is also an excellent handle for palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents at this position, leading to the formation of poly-substituted oxazoles. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. By employing this compound or its derivatives in these reactions, various aryl, heteroaryl, and alkyl groups can be selectively introduced at the 2-position of the oxazole ring. wikipedia.org This methodology provides a convergent and efficient route to 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. wikipedia.org

For example, a sequence of regiocontrolled halogenation and subsequent palladium-catalyzed coupling reactions starting from a related ethyl 2-chlorooxazole-4-carboxylate has been successfully used to synthesize a library of variously substituted oxazoles. wikipedia.org This approach underscores the utility of 2-chlorooxazoles as versatile intermediates for generating molecular diversity.

Utility in Medicinal Chemistry for Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This compound serves as a valuable starting material for the synthesis of novel oxazole-containing compounds with potential therapeutic applications.

Synthesis of Biologically Active Oxazole-Containing Compounds

The versatility of this compound as a synthetic intermediate has been exploited in the preparation of a range of biologically active molecules. Its ability to undergo various chemical transformations allows for the construction of diverse libraries of oxazole derivatives for biological screening.

One significant area of application is in the development of anticancer agents. For instance, novel thiazole-5-carboxamide (B1230067) derivatives, which can be synthesized from precursors structurally related to this compound, have been evaluated for their anticancer activity against various cell lines. nih.govnih.gov Furthermore, the oxazolo[5,4-d]pyrimidine core, accessible from this starting material, is a key feature in compounds designed as inhibitors of proteins involved in cancer progression, such as BCL-2. nih.gov

The following table summarizes some examples of biologically active compounds derived from or related to the oxazole scaffold.

| Compound Class | Therapeutic Target/Activity | Reference |

|---|---|---|

| Oxazolo[5,4-d]pyrimidines | Anticancer (e.g., VEGFR-2 inhibitors) | nih.gov |

| Thiazole-5-carboxamides | Anticancer | nih.govnih.gov |

| 2-Aminoimidazole-based compounds | 5-HT6 receptor antagonists (potential for CNS disorders) | pitt.edu |

| Imidazole hybrids | Anticancer (e.g., EGFR inhibitors, Aurora A kinase inhibitors) | nih.gov |

Scaffold for Diverse Therapeutic Agents

The oxazole ring system, readily accessible from this compound, serves as a rigid scaffold upon which various pharmacophoric groups can be appended. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The adaptability of the oxazole core makes it suitable for targeting a wide range of biological targets. For example, the triazoloquinoxaline scaffold, which shares structural similarities with fused oxazole systems, is a versatile template for designing antibacterial, anti-HIV, and antifungal agents. mdpi.com The principles of scaffold-based drug design are directly applicable to derivatives of this compound.

Moreover, the oxazole moiety can be incorporated into larger molecules to modulate their physicochemical properties and biological activity. For instance, imidazole-based compounds, which are structurally related to oxazoles, have been developed as potent anticancer agents targeting various kinases and receptors. acs.org The synthetic accessibility of diverse oxazole derivatives from starting materials like this compound facilitates their use as foundational scaffolds in drug discovery programs.

Applications in Agrochemicals and Material Science

Beyond its applications in medicinal chemistry, this compound and its derivatives are finding utility in the development of new agrochemicals and advanced materials.

The oxazole ring is a component of several classes of agrochemicals, including fungicides and herbicides. acs.org The development of novel oxazole carboxamides as succinate (B1194679) dehydrogenase inhibitors (SDHIs) is an active area of research for new fungicides. nih.govproquest.com Additionally, pyridyl–oxazole carboxamides have demonstrated good fungicidal activities against common plant pathogens like Botrytis cinerea and Rhizoctonia solani. researchgate.netnumberanalytics.comacs.org In the realm of herbicides, oxazole derivatives have been investigated for their ability to inhibit plant growth, with some compounds showing promising pre-emergence herbicidal activity. sdiarticle5.comnih.gov

The following table provides examples of the application of oxazole derivatives in agrochemicals.

| Agrochemical Class | Mode of Action/Target Weed or Fungus | Reference |

|---|---|---|

| Oxazole Carboxamides | Fungicide (Succinate Dehydrogenase Inhibitors) | nih.govproquest.com |

| Pyridyl–Oxazole Carboxamides | Fungicide (e.g., against Botrytis cinerea, Rhizoctonia solani) | researchgate.netnumberanalytics.comacs.org |

| Oxazole Derivatives | Herbicide (Pre-emergence activity) | sdiarticle5.comnih.gov |

In material science, oxazole-containing polymers are being explored for their potential in various applications. ontosight.airsc.org The polymerization of oxazole monomers can lead to materials with unique thermal and electronic properties. ontosight.ai Theoretical studies have suggested that organic semiconductors containing oxazole frameworks could be promising n-type materials for use in organic electronics. Furthermore, the inherent fluorescence of some highly substituted oxazole derivatives makes them candidates for use as organelle targeting fluorophores in cell imaging and as components in the synthesis of azo dyes. nih.govacs.org

Development of Novel Catalysts and Ligands (if derived from the compound)

There is currently no specific information available in the reviewed literature regarding the derivation of novel catalysts or ligands from this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a paramount goal in contemporary chemistry. For Methyl 2-chlorooxazole-5-carboxylate, future research is anticipated to move beyond traditional synthetic protocols towards more sustainable approaches. Key areas of exploration will likely include the use of greener solvents, catalytic systems that minimize waste, and processes that reduce energy consumption.

A significant advancement in oxazole (B20620) synthesis involves the direct use of carboxylic acids, which could be adapted for the synthesis of this compound. acs.org This approach, if successfully applied, would offer a more streamlined and atom-economical route compared to multi-step sequences that may generate significant waste. The development of novel catalysts, potentially based on earth-abundant metals, will also be crucial in enhancing the sustainability of its synthesis.

Table 1: Comparison of Potential Synthetic Route Enhancements

| Feature | Traditional Routes | Future Sustainable Routes |

| Starting Materials | Multi-step, potentially hazardous reagents | Direct use of carboxylic acids, renewable feedstocks |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Earth-abundant metal catalysts, biocatalysis |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy Input | High-temperature reactions | Lower reaction temperatures, microwave or photochemical activation |

| Waste Generation | Significant byproducts, difficult to recycle | Minimal waste, designed for recyclability |

Investigations into Uncharted Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is largely dictated by the electrophilic nature of the C2-position, enhanced by the chlorine atom, and the potential for nucleophilic substitution at the ester group. cymitquimica.com Future research will likely focus on exploring the full extent of its reactivity, leading to a diverse array of novel derivatives.

One promising avenue is the investigation of palladium-catalyzed cross-coupling reactions at the 2-position, a strategy that has proven effective for other chlorooxazole derivatives. nih.gov This would enable the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby generating a library of compounds with diverse electronic and steric properties. Furthermore, the exploration of reactions that proceed via Smiles rearrangement could open up pathways to complex fused heterocyclic systems. researchgate.net

Table 2: Potential Derivatization Strategies and Resulting Compound Classes

| Reactive Site | Reaction Type | Potential Reagents | Resulting Compound Class |

| C2-Chloro Position | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-oxazoles |

| C2-Chloro Position | Suzuki Coupling | Arylboronic acids | 2-Aryl-oxazoles |

| C2-Chloro Position | Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-oxazoles |

| Ester Group | Amidation | Primary/Secondary Amines | Oxazole-5-carboxamides |

| Ester Group | Reduction | Reducing agents (e.g., LiAlH4) | (2-Chlorooxazol-5-yl)methanol |

| Oxazole Ring | Cycloaddition Reactions | Dienes, Dipoles | Fused heterocyclic systems |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers a paradigm shift in how chemical synthesis is performed, enabling rapid reaction optimization, improved safety, and scalable production. durham.ac.ukacs.orgnih.gov The integration of this compound synthesis and derivatization into such systems is a logical and promising future direction.